molecular formula C15H24O8 B584670 (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid CAS No. 74817-72-4

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid

Cat. No.: B584670
CAS No.: 74817-72-4
M. Wt: 332.349
InChI Key: ZDUJFXRKOOZITB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives with 2,2-dimethyl-1-oxopropoxy groups. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process. The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired stereoisomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.

Biology

The compound’s reactivity and functional groups allow it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to undergo various chemical modifications makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of polymers and advanced materials. Its ester groups provide sites for further chemical modifications, enabling the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets through its ester and carboxylic acid groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its utility in different fields of research and industry highlight its versatility.

Properties

IUPAC Name

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O8/c1-14(2,3)12(19)22-8(10(16)17)9(11(18)21-7)23-13(20)15(4,5)6/h8-9H,1-7H3,(H,16,17)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJFXRKOOZITB-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(C(C(=O)OC)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747170
Record name (2R,3R)-2,3-Bis[(2,2-dimethylpropanoyl)oxy]-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74817-72-4
Record name (2R,3R)-2,3-Bis[(2,2-dimethylpropanoyl)oxy]-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.